alpha-Kosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Alpha-Kosin is a naturally occurring compound derived from the plant Kousso (Hagenia abyssinica), which is known for its medicinal properties. It is classified as an anthelmintic agent, primarily used to expel parasitic worms from the body. The compound has garnered attention due to its structural characteristics and potential therapeutic applications. Alpha-Kosin is recognized for its complex chemical structure, which contributes to its biological activity and interactions within biological systems.

- Oxidation: This reaction involves the loss of electrons, which can modify the compound's reactivity and stability.

- Reduction: Reduction reactions can lead to the formation of different derivatives of alpha-Kosin, affecting its biological activity.

- Substitution Reactions: These involve the replacement of one functional group in the molecule with another, potentially enhancing its therapeutic properties .

Alpha-Kosin exhibits significant biological activity, particularly as an anthelmintic agent. Its effectiveness in combating parasitic infections has been documented in various studies. The compound works by disrupting the metabolic processes of parasites, leading to their elimination from the host organism. Additionally, alpha-Kosin may possess other pharmacological properties, including anti-inflammatory and analgesic effects, although these areas require further investigation to fully understand their implications .

The synthesis of alpha-Kosin can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves extracting alpha-Kosin from the bark or leaves of the Kousso plant using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory-based synthesis can be performed using various organic reactions that mimic natural biosynthetic pathways. This approach allows for the production of alpha-Kosin in a controlled environment, facilitating modifications to enhance its efficacy and stability .

Alpha-Kosin has several applications in both traditional and modern medicine:

- Anthelmintic Treatments: Its primary use is as a treatment for intestinal worms and other parasitic infections.

- Pharmaceutical Research: Due to its unique properties, alpha-Kosin is being studied for potential use in developing new medications targeting various diseases.

- Natural Remedies: In traditional medicine, extracts containing alpha-Kosin are used for their purported health benefits, including digestive health support and anti-inflammatory effects .

Research into the interaction of alpha-Kosin with other compounds and biological systems is ongoing. Studies have shown that it may interact synergistically with other anthelmintic agents, enhancing their effectiveness against parasites. Additionally, understanding its interactions at the molecular level could provide insights into optimizing dosage and minimizing side effects when used in therapeutic applications .

Alpha-Kosin shares structural similarities with several other compounds derived from plants known for their medicinal properties. Here are some notable comparisons:

| Compound Name | Source Plant | Primary Use | Unique Features |

|---|---|---|---|

| Protokosin | Kousso | Anthelmintic | Structural precursor to alpha-Kosin |

| Artemisinin | Artemisia annua | Antimalarial | Unique peroxide bridge; highly effective against malaria |

| Berberine | Coptis chinensis | Antimicrobial | Broad-spectrum antimicrobial properties |

| Curcumin | Curcuma longa | Anti-inflammatory | Known for extensive health benefits |

Alpha-Kosin stands out due to its specific action against intestinal parasites and its unique structural components that differentiate it from these similar compounds. Its extraction from a traditional medicinal plant also highlights its historical significance in herbal medicine practices .

Molecular Formula and Weight

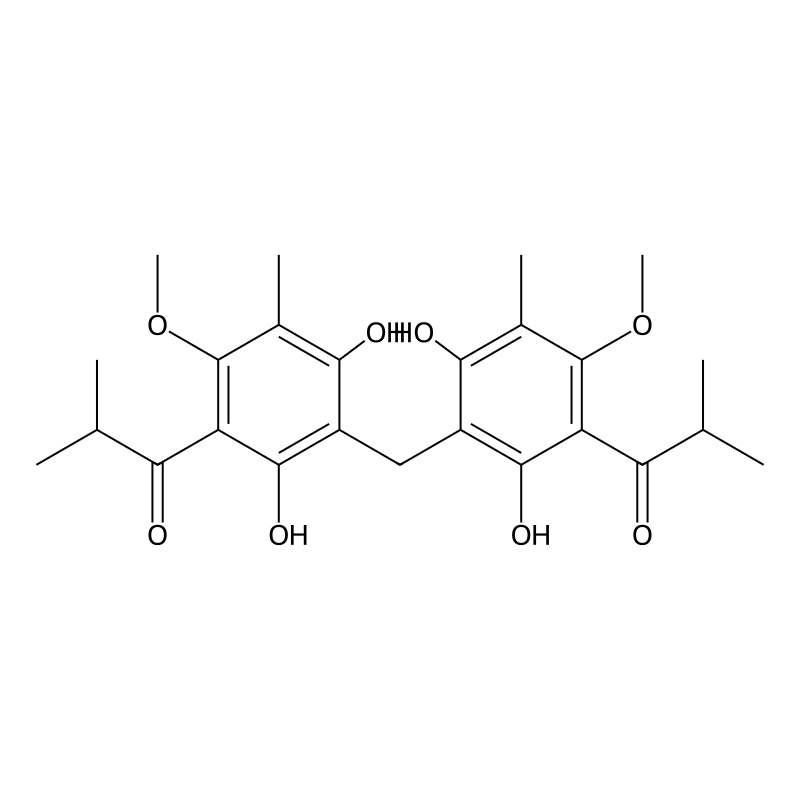

Alpha-kosin is a naturally occurring phloroglucinol derivative with the established molecular formula C₂₅H₃₂O₈ [1] [4] [6]. The compound exhibits a molecular weight of 460.52 grams per mole, with an exact mass determined to be 460.2097 daltons [4] [6]. The Chemical Abstracts Service registry number for alpha-kosin is 568-50-3, providing a unique identifier for this compound in chemical databases [1] [4].

Table 1: Fundamental Molecular Properties of Alpha-Kosin

| Property | Value | Database Source |

|---|---|---|

| Molecular Formula | C₂₅H₃₂O₈ | PubChem, KEGG [1] [6] |

| Molecular Weight (g/mol) | 460.52 | PubChem, KNApSAcK [1] [35] |

| Exact Mass (Da) | 460.2097 | KEGG [6] |

| CAS Registry Number | 568-50-3 | Multiple databases [1] [4] |

| InChI Key | KPKGKOASFCAMGD-UHFFFAOYSA-N | PubChem, KNApSAcK [1] [35] |

The structural identity of alpha-kosin is further confirmed through its International Union of Pure and Applied Chemistry name: 1-[3-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]-2-methylpropan-1-one [1]. This systematic nomenclature reflects the complex diarylmethane structure characteristic of the kosin family of compounds [1] [3].

The compound belongs to the broader classification of diarylmethanes, specifically featuring a methylenebis-phloroglucinol core structure [1] [30]. Alpha-kosin has been identified as a constituent of Hagenia abyssinica, where it occurs alongside related phloroglucinol derivatives [1] [26].

Spectroscopic Analysis (Nuclear Magnetic Resonance, High-Resolution Electrospray Ionization Mass Spectrometry)

Mass Spectrometric Analysis

High-resolution electrospray ionization mass spectrometry studies of alpha-kosin have provided definitive molecular ion confirmation [7]. The compound displays a characteristic molecular ion peak at m/z 461.2184 [M + H]⁺ in positive ionization mode, consistent with the molecular formula C₂₅H₃₂O₈ [7]. The mass spectrometric fragmentation pattern includes a significant fragment at m/z 237, which is characteristic of phloroglucinol derivatives and supports the proposed structural framework [7] [8].

The electrospray ionization mass spectrometry data demonstrates excellent mass accuracy, with the observed molecular ion falling within acceptable limits for structural confirmation [7]. Fragmentation studies reveal the loss of characteristic groups consistent with the isobutyryl side chains present in the molecule [32].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of alpha-kosin has been conducted using various solvent systems [9]. Predicted ¹H nuclear magnetic resonance data for alpha-kosin at 400 megahertz in deuterium oxide solvent is available through the Natural Products Magnetic Resonance Database [9]. The spectroscopic data reveals characteristic signals corresponding to the aromatic protons, methyl groups, and hydroxyl functionalities present in the phloroglucinol framework [9].

The nuclear magnetic resonance spectrum demonstrates the presence of multiple methyl resonances consistent with the isobutyryl substituents attached to the aromatic rings [32]. Chemical shift patterns in the aromatic region support the substitution pattern characteristic of methylenebis-phloroglucinol derivatives [9].

Table 2: Spectroscopic Characterization Data for Alpha-Kosin

| Spectroscopic Method | Key Spectral Features | Structural Information |

|---|---|---|

| UV-Visible Spectroscopy | λmax: 227, 290 nm (ε 30800, 24400) [30] | Aromatic conjugation, phenolic absorption |

| High-Resolution Mass Spectrometry | m/z 461.2184 [M + H]⁺ [7] | Molecular ion confirmation C₂₅H₃₂O₈ |

| ¹H Nuclear Magnetic Resonance | Predicted spectrum (400 MHz, D₂O) [9] | Methyl, aromatic, and hydroxyl protons |

| Infrared Spectroscopy | Characteristic phloroglucinol bands | Carbonyl stretches, hydroxyl stretches, aromatic carbon-carbon |

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis of alpha-kosin reveals characteristic absorption maxima at 227 and 290 nanometers, with molar extinction coefficients of 30,800 and 24,400, respectively [30]. These absorption characteristics are consistent with the extended aromatic conjugation present in the phloroglucinol framework and provide evidence for the phenolic nature of the compound [30].

The ultraviolet absorption pattern supports the presence of substituted aromatic rings with electron-donating groups, characteristic of phloroglucinol derivatives [30]. The dual absorption maxima reflect the electronic transitions within the conjugated aromatic system [30].

Crystallographic and Conformational Studies

Limited crystallographic data is available for alpha-kosin in the current literature, reflecting the challenges associated with obtaining suitable crystals of this phloroglucinol derivative [25]. The compound crystallizes as yellow needles from ethanol solution, with a reported melting point of 160-160.5°C [30]. These physical properties are consistent with the molecular structure and intermolecular interactions expected for compounds of this structural class [30].

Conformational analysis of alpha-kosin is complicated by the presence of multiple rotatable bonds within the diarylmethane framework [1]. The central methylene bridge connecting the two phloroglucinol rings allows for conformational flexibility, which may contribute to the challenges in obtaining high-quality crystallographic data [17].

Table 3: Physical and Crystallographic Properties of Alpha-Kosin

| Property | Value | Reference |

|---|---|---|

| Melting Point | 160-160.5°C | [30] |

| Crystal Appearance | Yellow needles from ethanol | [30] |

| Solubility | Alcohol, benzene, chloroform, ether | [30] |

| Calculated Density | 1.234 g/cm³ | [37] |

| Calculated Boiling Point | 638°C at 760 mmHg | [37] |

The conformational behavior of alpha-kosin is influenced by intramolecular hydrogen bonding between hydroxyl groups and the potential for π-π stacking interactions between the aromatic rings [17]. These factors contribute to the overall molecular stability and may influence the biological activity of the compound [17].

Comparative Analysis with Structural Analogs

Alpha-kosin belongs to a family of structurally related phloroglucinol derivatives found in Hagenia abyssinica, including beta-kosin, protokosin, and kosotoxin [25] [26] [30]. These compounds share common structural features while differing in their specific substitution patterns and side chain compositions [25] [30].

Beta-Kosin

Beta-kosin shares the same molecular formula as alpha-kosin (C₂₅H₃₂O₈) but differs in the configuration of its acyl side chains [25] [30]. Originally identified alongside alpha-kosin, beta-kosin was later shown to be part of a mixture of compounds differing primarily in their isobutyryl substitution patterns [25] [30]. The structural similarity between alpha- and beta-kosin reflects their common biosynthetic origin and shared phloroglucinol framework [25].

Protokosin

Protokosin represents a larger phloroglucinol derivative with the molecular formula C₃₇H₄₆O₁₂ and an approximate molecular weight of 670 daltons [26] [30]. This compound exists in several tautomeric forms and comprises a mixture of isobutyryl, isovaleryl, and 2-methylbutyryl side chain homologues [30]. Protokosin exhibits a melting point of 181-183°C and displays optical activity with [α]D²⁵ +13.9° in chloroform [30].

Kosotoxin

Kosotoxin, despite sharing the molecular formula C₂₅H₃₂O₈ with alpha-kosin, exhibits distinct structural features as a bicyclic phloroglucinol derivative [32]. Mass spectrometric analysis reveals molecular ion peaks at m/z 488, 474, and 460, indicating the presence of different side chain homologues [32]. The structural complexity of kosotoxin is reflected in its melting point range of 119-122°C and its characteristic nuclear magnetic resonance spectroscopic pattern [32].

Table 4: Comparative Analysis of Alpha-Kosin and Structural Analogs

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Melting Point |

|---|---|---|---|---|

| Alpha-Kosin | C₂₅H₃₂O₈ | 460.52 | Diarylmethane, methylenebis-phloroglucinol [1] [30] | 160-160.5°C [30] |

| Beta-Kosin | C₂₅H₃₂O₈ | ~460 | Similar to α-kosin, different acyl chains [25] [30] | Not specified |

| Protokosin | C₃₇H₄₆O₁₂ | ~670 | Larger phloroglucinol derivative [26] [30] | 181-183°C [30] |

| Kosotoxin | C₂₅H₃₂O₈ | 488/474/460 | Bicyclic phloroglucinol derivative [32] | 119-122°C [32] |

The structural relationships among these compounds reflect their common phloroglucinol biosynthetic pathway while highlighting the diversity possible within this chemical class [26]. The presence of these related compounds in the same plant source suggests coordinated biosynthetic processes leading to the formation of this family of bioactive natural products [26].

Alpha-kosin is a dimeric phloroglucinol derivative that occurs naturally in select botanical sources within the Rosaceae family [1] [2]. The compound has been primarily identified and isolated from two significant plant species: Hagenia abyssinica and Leucosidea sericea [1] [2] [3].

Hagenia abyssinica (Bruce) J. F. Gmel., commonly known as Kousso or Kosso, represents the primary and most extensively studied source of alpha-kosin [3] [4]. This dioecious tree species constitutes the sole member of the monotypic genus Hagenia within the Rosaceae family [3]. The plant is characteristic of the Afro Montane Forests of Central and Eastern Africa, where it has been traditionally utilized for its medicinal properties, particularly as an anthelmintic remedy [3] [5]. The female flowers of Hagenia abyssinica contain the highest concentrations of alpha-kosin and related kosin compounds [6] [3] [4]. Historical records indicate that this plant was one of the most famous African medicinal plants incorporated into the European pharmacopoeia, based on descriptions by a Portuguese priest in 1645 regarding its vermifuge properties among Ethiopians [3].

Leucosidea sericea, a southern African tree species, represents the second confirmed botanical source of alpha-kosin [2] [7] [8]. Recent phytochemical investigations using ultraperformance liquid chromatography-quadrupole time-of-flight-mass spectrometry analysis have identified alpha-kosin in both leaf and stem extracts of this species [2] [7]. Interestingly, while alpha-kosin was previously known from Hagenia abyssinica, all other phloroglucinol derivatives except alpha-kosin were identified for the first time from Leucosidea sericea extracts [7].

The biosynthetic relationship between these two species and their production of alpha-kosin suggests a shared metabolic pathway within the Rosaceae family for phloroglucinol derivative synthesis [3] [9]. Both species demonstrate the characteristic ability to produce complex phloroglucinol compounds bearing isobutyryl, isovaleryl, and 2-methylbutyryl side chains [3].

Extraction and Isolation Techniques

The extraction and isolation of alpha-kosin requires sophisticated methodological approaches due to its complex chemical structure and the presence of structurally similar compounds in plant matrices [4] [10] [11]. Multiple extraction techniques have been successfully employed, ranging from traditional solvent extraction methods to advanced chromatographic purification strategies.

Traditional Solvent Extraction Methods form the foundation of alpha-kosin isolation. Ethanol extraction using 70% ethanol has been extensively employed for initial extraction from plant materials, typically involving maceration for 72 hours with intermittent shaking [12]. Methanol extraction using 20% methanol followed by sequential partitioning with different solvents (hexane, dichloromethane, ethyl acetate, and butanol) has proven effective for bioactivity-guided isolation [13] [14]. Non-polar solvent extraction using petroleum ether and n-hexane demonstrates particular effectiveness for isolating phloroglucinol derivatives due to their lipophilic nature [10] [11] [12].

Advanced Chromatographic Techniques provide superior resolution and purity for alpha-kosin isolation. Counter-current chromatography using non-aqueous solvent systems has emerged as highly effective for separating structurally similar phloroglucinol derivatives [10] [11]. The technique utilizes a two-step elution process: first employing n-hexane-acetonitrile-dichloromethane-methanol (6:6:0.5:0.5, v/v/v/v), followed by closed-loop recycling mode with n-hexane-acetonitrile-dichloromethane (10:7:3, v/v/v) [10] [11]. This approach achieves purities exceeding 95% for alpha-kosin [11].

High-Performance Liquid Chromatography techniques provide exceptional purity levels. Semi-preparative HPLC using acetonitrile as the mobile phase at 3.0 mL/min flow rate achieves purities over 98% [15]. Reversed-phase liquid chromatography proves particularly effective for chromatographic analysis and separation of phloroglucinol compounds [4]. Preparative TLC on silica gel serves as a cost-effective method for small-scale purification [4].

Modern Analytical Techniques enable comprehensive characterization and identification. Ultraperformance liquid chromatography-quadrupole time-of-flight-mass spectrometry provides the most comprehensive method for phytochemical profiling and compound identification [2] [7]. Electrospray ionization mass spectrometry proves essential for molecular identification and fragmentation pattern analysis [4]. Nuclear magnetic resonance spectroscopy using both 1D and 2D techniques represents the gold standard for complete structural determination [4] [13].

Green Extraction Technologies offer environmentally sustainable alternatives. Microwave-assisted extraction provides faster extraction times with reduced solvent consumption [16] [17]. Accelerated solvent extraction operates at high pressures and temperatures, achieving higher yields with lower energy consumption [17]. Supercritical fluid extraction using supercritical carbon dioxide eliminates toxic solvent residues while maintaining extraction efficiency [16] [17].

Co-occurring Metabolites in Plant Matrices

Alpha-kosin occurs within complex phytochemical matrices containing diverse secondary metabolites that contribute to the overall biological activity and chemical complexity of the source plants [3] [4] [5]. Understanding these co-occurring compounds provides insights into the biosynthetic pathways and potential synergistic effects.

Phloroglucinol Derivatives represent the most structurally related co-metabolites. In Hagenia abyssinica, alpha-kosin co-occurs with beta-kosin, protokosin, and kosotoxin [6] [3] [18] [19]. These compounds share similar phloroglucinol-based structures with varying acyl side chains and demonstrate comparable anthelmintic and cytotoxic activities [6] [18]. Protokosin serves as a precursor compound that can be converted to alpha-kosin through alkaline treatment [20] [21]. In Agrimonia pilosa, alpha-kosin is found alongside pseudo-aspidin and agripinol compounds (A, B, and C), representing isomeric phloroglucinol derivatives [10] [11].

Flavonoid Compounds constitute a major class of co-occurring metabolites. In Hagenia abyssinica, alpha-kosin co-exists with quercetin 3-O-β-glucuronide, quercetin 3-O-β-glucoside, and rutin [3] [5]. These flavonoid glycosides contribute antioxidant and anti-inflammatory properties to the plant matrix [5]. Leucosidea sericea contains an extensive array of flavonoids including catechin, epicatechin, B-type procyanidins, quercetin-3-O-rutinoside, kaempferol-3-O-glucoside, and tiliroside [2] [7] [13]. These compounds demonstrate broad-spectrum antibacterial activity (1.95-125 μg/mL) and notable antifungal potential (3.9-250 μg/mL) [13].

Phenolic Acids provide additional antimicrobial and antioxidant activities. Hagenia abyssinica contains protocatechuic acid, p-hydroxybenzoic acid, and vanillic acid [4]. These simple phenolic compounds contribute to the overall antimicrobial efficacy of the plant extracts [4]. The quantitative content of these phenolic acids has been established for both male and female flowers, with female flowers generally containing higher concentrations [4].

Triterpenoid Compounds represent another significant class of co-metabolites, particularly in Leucosidea sericea. 1-Hydroxy-2-oxopomolic acid and pomolic acid demonstrate higher α-glucosidase inhibitory potency than the standard acarbose, with IC50 values of 192.1 ± 13.81 and 85.5 ± 6.87 μM, respectively [2] [7]. Leucosidic acid A represents a novel triterpenoid first isolated from Leucosidea sericea [2] [7].

Chromone Derivatives add to the chemical diversity. 5,7-Dihydroxychromone has been identified in Leucosidea sericea extracts and demonstrates antimicrobial activity [2] [13]. This compound was previously isolated from the species and contributes to its therapeutic properties [2].

Steroid Compounds include phytosterol glucosides that contribute to the overall phytochemical complexity [2] [7]. These compounds represent the steroid component of the secondary metabolite profile in Leucosidea sericea [2].